N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine
Description
N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine is a structurally complex molecule featuring a 2-methylindole core linked to a pyridin-2-amine moiety via a 3-nitrophenyl-substituted methanamine bridge. Structural characterization of related molecules heavily relies on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS), as demonstrated in studies of indole-glycine derivatives and aryl-substituted 2-aminopyridines .
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-(3-nitrophenyl)methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-20(17-9-2-3-10-18(17)23-14)21(24-19-11-4-5-12-22-19)15-7-6-8-16(13-15)25(26)27/h2-13,21,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBSPTOJWABJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin. This suggests that N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine might interact with its targets in a similar way, leading to changes in cell cycle progression and protein synthesis.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways. For instance, some indole derivatives have been found to inhibit the expression of inflammatory mediators like iNOS, COX-2, and TNF-α.
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization. These effects could potentially lead to the inhibition of cell proliferation and the induction of cell death, which could be beneficial in the treatment of diseases such as cancer.
Biological Activity
N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine is a complex organic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an indole nucleus, a pyridine ring, and a nitrophenyl group, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 372.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 307543-57-3 |
Anticancer Activity
Numerous studies have investigated the anticancer properties of indole derivatives, including this compound. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and H460 (lung cancer) with IC50 values indicating potent activity .
Case Study:
In a recent investigation, the compound was tested against several human cancer cell lines. The results indicated that it inhibited cell proliferation effectively, with IC50 values comparable to established anticancer drugs. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. Research has shown that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. In vitro studies revealed that the compound could inhibit bacterial growth at low concentrations, making it a candidate for further development as an antimicrobial agent .
Table: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In animal models, the compound demonstrated a reduction in inflammatory markers and improved symptoms associated with inflammatory diseases . This suggests that it may serve as a therapeutic agent in treating conditions such as arthritis.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and tumor progression.
- Receptor Modulation : The compound can modulate receptor activity linked to cell signaling pathways critical for cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The 3-nitrophenyl group in the target compound distinguishes it from analogs with alternative aryl substituents. Key comparisons include:
- Key Observations: The nitro group in the target compound increases molecular weight compared to chloro- or fluoro-substituted analogs. Melting points for similar indole derivatives range widely (e.g., 159–187°C for indole-glycine acetamides) , but data for the target compound remain unreported.
Research Findings and Implications
- Structural Insights : Crystallographic studies of nitro-pyridinamines (e.g., 4-methyl-3-nitropyridin-2-amine ) reveal planar geometries stabilized by hydrogen bonding, which may apply to the target compound .
- Therapeutic Potential: Analogous compounds show promise in neurodegenerative disease (AChE inhibition) and oncology, warranting further investigation of the target molecule .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
